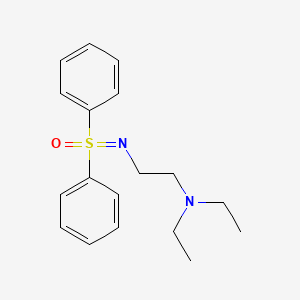
Suloxifen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它的化学式为 C₁₈H₂₄N₂OS ,分子量约为 316.46 g/mol .
- 苏洛芬也称为 N,N-二乙基-2-{[氧代(二苯基)-λ⁶-硫烷基]氨基}乙胺 。
- 它已被研究用于潜在的治疗应用。
苏洛芬: (CAS 号 25827-12-7) 是一种含硫化合物。
准备方法
- 苏洛芬的合成路线涉及适当原料的反应。
- 工业生产方法可能有所不同,但通常涉及合适的先驱体的缩合反应。
- 不幸的是,具体的反应条件和详细的工业流程在公共领域并不容易获得。
化学反应分析
- 苏洛芬可以发生各种反应,包括氧化、还原和取代反应。
- 这些反应中常用的试剂和条件没有明确记录。
- 这些反应产生的主要产物将取决于具体的反应类型。
科学研究应用
Pharmacological Properties
Suloxifen is primarily recognized for its spasmolytic and antiasthmatic properties. It was initially proposed as a treatment option for asthma due to its ability to relax bronchial smooth muscles. The compound exhibits a unique mechanism of action attributed to its sulfoximine structure, which enhances its pharmacokinetic profile compared to traditional treatments.
Table 1: Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Chemical Structure | Sulfoximine with a nitrogen-sulfur bond |
| Mechanism of Action | Acts on bronchial smooth muscle relaxation |
| Route of Administration | Oral and parenteral options available |
| Therapeutic Use | Antiasthmatic, spasmolytic |
Clinical Studies and Trials
Despite promising preliminary studies, this compound has not yet reached the market. Early clinical trials indicated its efficacy in reducing asthma symptoms; however, further development was halted. The compound has also been evaluated for its potential in treating various cancers due to its ability to inhibit certain pathways involved in tumor growth.
Case Study: Anticancer Potential
In recent years, this compound has been investigated for its anticancer properties. Researchers have focused on its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The transition from sulfonamide to sulfoximine structures has shown improved efficacy in preclinical models.
Bioisosteric Replacements
The bioisosteric replacement of traditional functional groups with sulfoximines like this compound is an emerging trend in drug design. This approach aims to enhance drug properties such as solubility and selectivity while minimizing side effects.
Table 2: Bioisosteric Replacements Using Sulfoximines
| Original Group | Replacement Group | Benefits |
|---|---|---|
| Sulfonamide | Sulfoximine | Improved solubility and reduced toxicity |
| Alcohols | Sulfoximine | Enhanced potency and pharmacokinetics |
Future Directions and Research Opportunities
The versatility of the sulfoximine group presents numerous opportunities for drug development. Researchers are exploring novel applications in targeted therapies, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). These innovative strategies leverage the unique properties of sulfoximines to create more effective treatments with fewer side effects.
Emerging Trends
- Targeted Cancer Therapies: Development of selective CDK inhibitors.
- Combination Therapies: Evaluating the efficacy of this compound in combination with other anticancer agents.
- Novel Drug Formulations: Exploring topical applications for localized treatment with reduced systemic exposure.
作用机制
- 苏洛芬发挥作用的确切机制尚不清楚。
- 涉及的分子靶点和途径需要进一步研究。
相似化合物的比较
- 苏洛芬的独特之处在于其含硫结构。
- 不幸的是,类似化合物的完整列表不容易获得。
生物活性
Suloxifen, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound was initially proposed as an antiasthmatic and spasmolytic agent. Despite promising preliminary clinical studies, it did not reach the market. Nevertheless, its structure has inspired further research into sulfoximine compounds with enhanced biological activity and stability.
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Kinases : Similar to other sulfoximine derivatives, this compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, sulfoximine analogues have shown varying degrees of inhibition against CDK2 and CDK9, with IC50 values indicating their potency in vitro .
- Modulation of Metabolic Stability : this compound and its analogues demonstrate improved metabolic stability in liver microsomes compared to traditional sulfonamide counterparts. This stability is critical for maintaining effective drug concentrations in systemic circulation .
Biological Activity Data
The following table summarizes key biological activities and pharmacological data related to this compound and its analogues:
Case Studies
- Antiproliferative Activity : In vitro studies have shown that this compound analogues exhibit significant antiproliferative effects against various cancer cell lines. For example, analogue 15 displayed an IC50 of 351 nM against A2780 cells, demonstrating potential as an anticancer agent .
- Selectivity Profile : A notable case involves the sulfoximine analogue exhibiting reduced binding to non-phosphorylated ABL1 while maintaining potent binding to other targets like KIT and PDGFRβ. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Pharmacokinetic Properties : The pharmacokinetic profile of this compound analogues indicates favorable oral bioavailability and reduced efflux ratios compared to traditional compounds. This suggests that modifications in the sulfoximine structure can enhance drug delivery efficiency .
属性
CAS 编号 |
25827-12-7 |
|---|---|
分子式 |
C18H24N2OS |
分子量 |
316.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine |
InChI |
InChI=1S/C18H24N2OS/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI 键 |
HSOWGTFAGFRXKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















